molecular formula C18H22N2O2S2 B15151053 Cyclohexane, 1,3-bis[(thiophene-2-carbonyl)amino]methyl-

Cyclohexane, 1,3-bis[(thiophene-2-carbonyl)amino]methyl-

Cat. No.: B15151053
M. Wt: 362.5 g/mol
InChI Key: XJNYOLRKBKVAQA-UHFFFAOYSA-N
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Description

N-({3-[(THIOPHEN-2-YLFORMAMIDO)METHYL]CYCLOHEXYL}METHYL)THIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and basic conditions to generate thiophene carboxylic derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives can involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The choice of reagents and reaction conditions can vary depending on the specific derivative being synthesized.

Chemical Reactions Analysis

Types of Reactions

Thiophene derivatives, including N-({3-[(THIOPHEN-2-YLFORMAMIDO)METHYL]CYCLOHEXYL}METHYL)THIOPHENE-2-CARBOXAMIDE, can undergo various chemical reactions such as:

    Oxidation: Thiophene rings can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert thiophene derivatives into dihydrothiophenes.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the thiophene ring.

Mechanism of Action

The mechanism of action of N-({3-[(THIOPHEN-2-YLFORMAMIDO)METHYL]CYCLOHEXYL}METHYL)THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. Thiophene derivatives can modulate various biological pathways, including enzyme inhibition and receptor binding. The exact mechanism depends on the specific structure and functional groups present in the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({3-[(THIOPHEN-2-YLFORMAMIDO)METHYL]CYCLOHEXYL}METHYL)THIOPHENE-2-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both formamido and carboxamide groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other thiophene derivatives .

Properties

Molecular Formula

C18H22N2O2S2

Molecular Weight

362.5 g/mol

IUPAC Name

N-[[3-[(thiophene-2-carbonylamino)methyl]cyclohexyl]methyl]thiophene-2-carboxamide

InChI

InChI=1S/C18H22N2O2S2/c21-17(15-6-2-8-23-15)19-11-13-4-1-5-14(10-13)12-20-18(22)16-7-3-9-24-16/h2-3,6-9,13-14H,1,4-5,10-12H2,(H,19,21)(H,20,22)

InChI Key

XJNYOLRKBKVAQA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)CNC(=O)C2=CC=CS2)CNC(=O)C3=CC=CS3

Origin of Product

United States

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